molecular formula C26H34N4O3 B2784067 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide CAS No. 941995-76-2

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Cat. No. B2784067
CAS RN: 941995-76-2
M. Wt: 450.583
InChI Key: BGUVFZVWGFVBOZ-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C26H34N4O3 and its molecular weight is 450.583. The purity is usually 95%.
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Scientific Research Applications

Neurological Research

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide and its derivatives have been studied for their potential neurological applications. Specifically, the compound's relationship with orexin receptors, which play a crucial role in the regulation of sleep and wakefulness, has been explored. The blockade of orexin-1 receptors has been found to attenuate the sleep-promoting effects of orexin-2 receptor antagonism, indicating a complex interplay between these receptors in sleep-wake modulation (Dugovic et al., 2009). This suggests potential therapeutic applications in sleep disorders and highlights the importance of understanding the selective distribution and differential impact of orexin receptors.

Anticancer Research

Compounds with structural similarities to N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide have shown promise in anticancer research. Novel anticancer agents with potent topoisomerase I-targeting activity and cytotoxicity have been identified, such as 11H-Isoquino[4,3-c]cinnolin-12-ones. These compounds demonstrate significant potential in inhibiting tumor growth, particularly in non-estrogen responsive breast tumor cell lines (Ruchelman et al., 2004).

Synthetic Chemistry and Pharmacology

Research in synthetic chemistry has led to the development of new methodologies for synthesizing derivatives of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide. These synthetic routes provide access to a variety of compounds with potential pharmacological applications. The study of reactions of enamines in the isoquinoline series, for example, has facilitated the synthesis of pyrimido[4,3-a]isoquinolines, expanding the chemical space for drug discovery (Granik et al., 1982).

properties

IUPAC Name

N'-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-N-(oxolan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O3/c1-29(2)22-11-9-20(10-12-22)24(30-14-13-19-6-3-4-7-21(19)18-30)17-28-26(32)25(31)27-16-23-8-5-15-33-23/h3-4,6-7,9-12,23-24H,5,8,13-18H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUVFZVWGFVBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2CCCO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

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